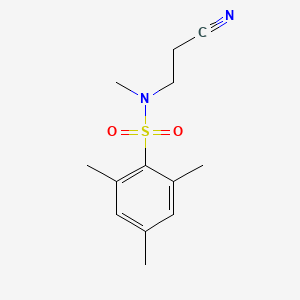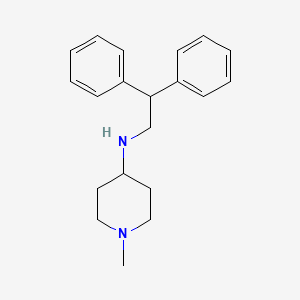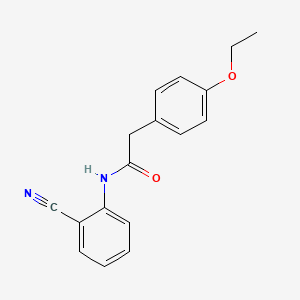![molecular formula C20H12ClNO3 B5380321 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as CCFMO, is a chemical compound with potential applications in scientific research. This compound has gained significant interest due to its unique structure and potential biological activities. In
Wirkmechanismus
The mechanism of action of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can inhibit the growth of cancer cell lines, reduce inflammation, and inhibit the growth of bacteria. In vivo studies have shown that 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can reduce inflammation and improve symptoms in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its unique structure and potential biological activities. However, there are also limitations to using 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a relatively new compound, and there is limited information available on its stability and toxicity. Additionally, 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex molecule that may require specialized techniques for analysis and characterization.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one as a potential cancer therapy. Further studies are needed to determine the efficacy and safety of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in animal models and clinical trials. Another area of interest is the development of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one as a potential anti-inflammatory agent. Studies are needed to determine the mechanism of action of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one and its potential for use in treating inflammatory diseases. Additionally, further studies are needed to determine the stability and toxicity of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one and to develop improved methods for its synthesis and analysis.
Conclusion:
In conclusion, 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound with potential applications in scientific research. The synthesis method of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been optimized to increase the yield and purity of the compound. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has potential anti-inflammatory, anti-cancer, and anti-bacterial activities, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but there are also limitations to using 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments. There are several potential future directions for research on 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, including the development of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one as a potential cancer therapy and anti-inflammatory agent.
Synthesemethoden
The synthesis of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 2-furylacetic acid in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with phenylglycine in the presence of a catalyst to form the final product, 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. The synthesis of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has potential applications in scientific research due to its unique structure and potential biological activities. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. Studies have also shown that 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(4E)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-16-9-5-4-8-15(16)18-11-10-14(24-18)12-17-20(23)25-19(22-17)13-6-2-1-3-7-13/h1-12H/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYYFQIATFDWIR-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5380245.png)

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
![(4R)-N-ethyl-4-{4-[({[(3-methylbenzyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide hydrochloride](/img/structure/B5380258.png)
![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380268.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5380272.png)
amine hydrochloride](/img/structure/B5380279.png)


![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)